(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester (E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 1311284-09-9
VCID: VC2710384
InChI: InChI=1S/C19H19F3N2O2/c1-4-26-18(25)9-8-13-6-5-7-14(10-13)16-11-15(19(20,21)22)12-17(23-16)24(2)3/h5-12H,4H2,1-3H3/b9-8+
SMILES: CCOC(=O)C=CC1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Molecular Formula: C19H19F3N2O2
Molecular Weight: 364.4 g/mol

(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester

CAS No.: 1311284-09-9

Cat. No.: VC2710384

Molecular Formula: C19H19F3N2O2

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester - 1311284-09-9

Specification

CAS No. 1311284-09-9
Molecular Formula C19H19F3N2O2
Molecular Weight 364.4 g/mol
IUPAC Name ethyl (E)-3-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]prop-2-enoate
Standard InChI InChI=1S/C19H19F3N2O2/c1-4-26-18(25)9-8-13-6-5-7-14(10-13)16-11-15(19(20,21)22)12-17(23-16)24(2)3/h5-12H,4H2,1-3H3/b9-8+
Standard InChI Key FYVIFWMFIJIDDH-CMDGGOBGSA-N
Isomeric SMILES CCOC(=O)/C=C/C1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
SMILES CCOC(=O)C=CC1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Canonical SMILES CCOC(=O)C=CC1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C

Introduction

(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester is a synthetic organic compound that has garnered significant attention in the scientific community due to its complex chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmacology. This compound is a substituted pyridine derivative, featuring a central acrylic acid moiety connected to a phenyl group, which is further substituted with a pyridine ring containing both dimethylamino and trifluoromethyl groups.

Synthesis

The synthesis of (E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester typically involves multi-step organic reactions. These reactions allow for precise control over the chemical structure and functionalization of the final product, enhancing its potential applications in research and industry.

Synthetic StepsDescription
1. Formation of IntermediatesInvolves creating key building blocks necessary for the final compound.
2. Coupling ReactionsCombines the intermediates to form the core structure.
3. Functional Group IntroductionAdds specific functional groups to achieve the desired chemical properties.

Biological Activity and Applications

This compound interacts with biological systems due to its unique structure, particularly the presence of dimethylamino and trifluoromethyl groups, which enhance its binding affinity to certain receptors or enzymes. It may function as an agonist or antagonist, influencing various biochemical pathways.

Biological ActivityPotential Applications
Receptor BindingMedicinal chemistry, particularly in drug development.
Enzyme ModulationPharmacology, for modulating specific biochemical pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator